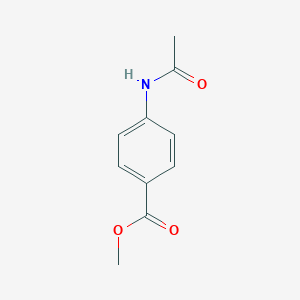

Methyl 4-acetamidobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-acetamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-8(4-6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWTXJSLAZKYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342009 | |

| Record name | Methyl 4-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-22-5 | |

| Record name | Methyl 4-(acetylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(acetylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 4-acetamidobenzoate?

An In-depth Technical Guide to Methyl 4-acetamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-acetamidobenzoate, a key intermediate in various synthetic applications. The information is presented to support research and development activities, with detailed data, experimental protocols, and workflow visualizations.

Compound Identification and General Properties

Methyl 4-acetamidobenzoate is an organic compound that features both an amide and a methyl ester functional group attached to a benzene ring in a para configuration.

| Identifier | Value |

| IUPAC Name | methyl 4-acetamidobenzoate[1] |

| Synonyms | Methyl 4-(acetylamino)benzoate, 4-Carbomethoxyanilide |

| CAS Number | 17012-22-5[1] |

| Molecular Formula | C₁₀H₁₁NO₃[1] |

| Molecular Weight | 193.20 g/mol [1] |

| InChI Key | QKWTXJSLAZKYGV-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)OC[1] |

Physical Properties

The physical characteristics of Methyl 4-acetamidobenzoate are summarized below.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder or crystals | --INVALID-LINK-- |

| Melting Point | 148 - 151 °C | --INVALID-LINK-- |

| Boiling Point | ~386.7 °C (Predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, and ether. Slightly soluble in water.[2][3] | --INVALID-LINK-- |

| Crystal Structure | Monoclinic, Space Group C 1 2/c 1[1] | --INVALID-LINK--[1] |

Chemical and Spectroscopic Properties

The chemical behavior and spectral data are crucial for the identification and characterization of the compound.

Chemical Reactivity

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions to yield 4-acetamidobenzoic acid and methanol. The amide bond is more stable but can also be hydrolyzed under more vigorous conditions.

-

Stability: The compound is generally stable under normal laboratory conditions.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Spectroscopic Data

| Spectrum Type | Key Features and Peaks |

| ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H ortho to ester), ~7.6 (d, 2H, Ar-H ortho to amide), ~3.85 (s, 3H, -OCH₃), ~2.15 (s, 3H, -COCH₃), ~10.2 (s, 1H, -NH, broad) |

| ¹³C NMR | δ (ppm): ~168.5 (C=O, amide), ~166.5 (C=O, ester), ~142.0 (Ar-C), ~131.0 (Ar-C), ~126.0 (Ar-C), ~119.0 (Ar-C), ~52.0 (-OCH₃), ~24.5 (-COCH₃)[1] |

| Infrared (IR) | ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide I band), ~1600 (aromatic C=C stretch), ~1280 (C-O stretch) |

| Mass Spectrometry (MS) | m/z: 193 (M⁺), 151 ([M-CH₂CO]⁺), 120 ([M-CH₂CO-OCH₃]⁺)[1] |

Experimental Protocols

Detailed methodologies for the synthesis and a key chemical transformation are provided below.

Synthesis of Methyl 4-acetamidobenzoate via Acetylation

Principle: This protocol describes the N-acetylation of methyl 4-aminobenzoate using acetic anhydride. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

Materials:

-

Methyl 4-aminobenzoate

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the flask in an ice-water bath to 0 °C.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), deionized water (1x), and saturated NaHCO₃ solution (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure methyl 4-acetamidobenzoate.

Alkaline Hydrolysis of Methyl 4-acetamidobenzoate

Principle: This procedure details the saponification of the methyl ester group to a carboxylate, which is subsequently protonated to form the carboxylic acid.

Materials:

-

Methyl 4-acetamidobenzoate

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add methyl 4-acetamidobenzoate (1.0 eq).

-

Add a solution of sodium hydroxide (2.0 eq) dissolved in a 3:1 mixture of methanol and water.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the flask to room temperature and remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl. A white precipitate should form.

-

Collect the solid product, 4-acetamidobenzoic acid, by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to working with Methyl 4-acetamidobenzoate.

Caption: Workflow for the Synthesis of Methyl 4-acetamidobenzoate.

Caption: Experimental Workflow for Alkaline Hydrolysis.

Caption: Logical Flow for Physicochemical Characterization.

Safety and Handling

Professionals handling Methyl 4-acetamidobenzoate should adhere to standard laboratory safety protocols.

-

General Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid dust formation and accumulation.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4][6]

-

Hazards: May cause skin and serious eye irritation.[7] May cause respiratory irritation if inhaled.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]

-

Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[3][4]

References

- 1. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Methyl 4-acetamidobenzoate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Methyl 4-acetamidobenzoate, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential role in biological systems.

Core Chemical Data

Methyl 4-acetamidobenzoate is a chemical compound with the following key identifiers and properties.

| Property | Value |

| CAS Number | 17012-22-5 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | methyl 4-acetamidobenzoate |

| Synonyms | Methyl 4-(acetylamino)benzoate, N-Acetyl-p-aminobenzoic acid methyl ester |

| Appearance | White to off-white crystalline powder |

| Melting Point | 145-149 °C |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |

Synthesis of Methyl 4-acetamidobenzoate

A common and efficient method for the synthesis of Methyl 4-acetamidobenzoate is through the acetylation of Methyl 4-aminobenzoate. This reaction involves the introduction of an acetyl group onto the amino group of the starting material.

Experimental Protocol: Acetylation of Methyl 4-aminobenzoate

Materials:

-

Methyl 4-aminobenzoate

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 4-aminobenzoate in a suitable volume of dichloromethane.

-

Addition of Reagents: To the stirred solution, add a slight molar excess of acetic anhydride. If desired, a catalytic amount of pyridine can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is transferred to a separatory funnel. It is washed sequentially with water and a saturated solution of sodium bicarbonate to neutralize any excess acetic acid and anhydride.

-

Extraction and Drying: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and then filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude Methyl 4-acetamidobenzoate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of Methyl 4-acetamidobenzoate.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by Methyl 4-acetamidobenzoate are not extensively documented, its structure as an N-acetylated aromatic compound suggests its involvement in xenobiotic metabolism. N-acetylation is a crucial Phase II detoxification pathway in many organisms.

Xenobiotic Metabolism via N-Acetylation

Xenobiotics, including drugs and other foreign compounds, undergo metabolic processes to facilitate their excretion from the body. N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, is a key conjugation reaction in this process. This pathway generally leads to the detoxification of compounds by increasing their water solubility, which aids in their renal clearance.

The general pathway can be visualized as follows:

Caption: Generalized pathway of xenobiotic metabolism involving N-acetylation.

In the context of drug development, understanding the N-acetylation profile of a compound is critical. The activity of NAT enzymes can vary significantly among individuals due to genetic polymorphisms, leading to "fast" and "slow" acetylator phenotypes. This variability can impact the efficacy and toxicity of a drug. For a compound like Methyl 4-acetamidobenzoate, it is plausible that it could be a metabolite of a parent drug containing a 4-aminobenzoate moiety. Conversely, if administered directly, it may undergo further metabolism or excretion.

Professionals in drug development should consider the potential for N-acetylation to influence the pharmacokinetic and pharmacodynamic properties of new chemical entities with structures related to Methyl 4-acetamidobenzoate.

An In-depth Technical Guide to the Synthesis of Methyl 4-acetamidobenzoate from 4-aminobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the two-step synthesis of Methyl 4-acetamidobenzoate, a valuable intermediate in organic and medicinal chemistry, starting from 4-aminobenzoic acid. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathways and workflow to support research and development activities.

Overview of the Synthetic Pathway

The synthesis of Methyl 4-acetamidobenzoate from 4-aminobenzoic acid is a sequential two-step process. The first step involves the protection of the primary amino group via acetylation to form 4-acetamidobenzoic acid. This is a crucial step to prevent unwanted side reactions during the subsequent esterification. The second step is the Fischer esterification of the carboxylic acid group of the intermediate with methanol to yield the final product, Methyl 4-acetamidobenzoate.

Below is a graphical representation of the overall synthesis workflow.

Caption: Overall workflow for the synthesis of Methyl 4-acetamidobenzoate.

Step 1: Acetylation of 4-aminobenzoic acid

The initial step in the synthesis is the acetylation of the amino group of 4-aminobenzoic acid. This is typically achieved using acetic anhydride, which serves as the acetylating agent. The reaction converts the more reactive primary amine into a less reactive secondary amide, thus protecting it from reacting in the subsequent esterification step.

Reaction Mechanism: Acetylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in 4-aminobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and deprotonation to yield the stable amide product, 4-acetamidobenzoic acid.

Caption: Mechanism of acetylation of 4-aminobenzoic acid.

Experimental Protocol: Acetylation

This protocol is adapted from established methodologies for the acetylation of aromatic amines.

-

In a 100 mL Erlenmeyer flask, suspend 5.0 g of 4-aminobenzoic acid in 25 mL of deionized water.

-

While stirring, add 5 mL of concentrated hydrochloric acid to dissolve the amine.

-

In a separate beaker, prepare a solution of 6.0 g of sodium acetate in 20 mL of deionized water.

-

To the stirred solution of the amine hydrochloride, add 5.5 mL of acetic anhydride.

-

Immediately, and in one portion, add the sodium acetate solution to the reaction mixture.

-

Stir the mixture vigorously and cool the flask in an ice bath.

-

The acetylated product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4-acetamidobenzoic acid.

-

Dry the purified product and determine its melting point and yield.

Quantitative Data: Acetylation

| Parameter | Value | Reference |

| Molecular Weight of 4-aminobenzoic acid | 137.14 g/mol | N/A |

| Molecular Weight of Acetic Anhydride | 102.09 g/mol | N/A |

| Molecular Weight of 4-acetamidobenzoic acid | 179.17 g/mol | N/A |

| Typical Yield | ~72% | [1] |

| Melting Point of 4-acetamidobenzoic acid | 259-262 °C (decomposes) | [2] |

Step 2: Fischer Esterification of 4-acetamidobenzoic acid

The second step is the acid-catalyzed esterification of the carboxylic acid group of 4-acetamidobenzoic acid with methanol to produce Methyl 4-acetamidobenzoate. Concentrated sulfuric acid is commonly used as the catalyst. The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.

-

Protonation of the Carbonyl Oxygen : The carboxylic acid is protonated by the strong acid catalyst, which makes the carbonyl carbon more electrophilic.

-

Nucleophilic Attack : A molecule of methanol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[3][4]

Caption: Key stages in the Fischer Esterification mechanism.

Experimental Protocol: Fischer Esterification

This protocol is based on general procedures for the Fischer esterification of aromatic carboxylic acids.[2][3][5]

-

Place 4.0 g of 4-acetamidobenzoic acid and 50 mL of methanol in a 100 mL round-bottom flask.

-

Add a magnetic stir bar and stir the mixture to dissolve the solid.

-

Carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirred solution.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 2-3 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing 100 mL of ice-water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The product, Methyl 4-acetamidobenzoate, will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure Methyl 4-acetamidobenzoate.

-

Dry the purified product and determine its melting point and yield.

Quantitative Data: Fischer Esterification

| Parameter | Value | Reference |

| Molecular Weight of 4-acetamidobenzoic acid | 179.17 g/mol | N/A |

| Molecular Weight of Methanol | 32.04 g/mol | N/A |

| Molecular Weight of Methyl 4-acetamidobenzoate | 193.20 g/mol | [6] |

| Typical Yield | 90-95% | [3] |

| Melting Point of Methyl 4-acetamidobenzoate | Not Available | N/A |

Safety Considerations

-

Acetic Anhydride : Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid : Highly corrosive and causes severe burns. Handle with extreme care, always adding acid to the solvent, and wear appropriate PPE.

-

Methanol : Flammable and toxic. Avoid inhalation and skin contact.

-

Hydrochloric Acid : Corrosive and causes burns. Handle in a fume hood with appropriate PPE.

Conclusion

The synthesis of Methyl 4-acetamidobenzoate from 4-aminobenzoic acid is a robust and straightforward two-step process involving acetylation followed by Fischer esterification. By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science. Accurate characterization of the intermediate and final products is essential to ensure purity and confirm the success of the synthesis.

References

- 1. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methyl 4-acetamidobenzoate: A Viable Precursor in Benzocaine Synthesis

For Immediate Release

[City, State] – Methyl 4-acetamidobenzoate has been identified as a viable, albeit indirect, precursor in the synthesis of the local anesthetic, benzocaine. This technical guide outlines a comprehensive multi-step synthetic pathway, detailing the necessary chemical transformations, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

The synthesis of benzocaine (ethyl 4-aminobenzoate) from methyl 4-acetamidobenzoate necessitates a two-step process: the hydrolysis of the N-acetyl group to yield methyl 4-aminobenzoate, followed by a transesterification reaction to replace the methyl ester with an ethyl ester. This pathway provides an alternative route to the more commonly cited syntheses starting from p-toluidine or p-aminobenzoic acid (PABA).

Synthetic Pathway Overview

The logical progression from methyl 4-acetamidobenzoate to benzocaine involves two key transformations:

-

Deacetylation: The initial step involves the removal of the acetyl protecting group from the amine function of methyl 4-acetamidobenzoate. This is typically achieved through acid or base-catalyzed hydrolysis.

-

Transesterification: The resulting intermediate, methyl 4-aminobenzoate, is then converted to ethyl 4-aminobenzoate (benzocaine) via a transesterification reaction in the presence of ethanol and a suitable catalyst.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of benzocaine from methyl 4-acetamidobenzoate.

Step 1: Synthesis of Methyl 4-aminobenzoate (Deacetylation)

This procedure outlines the acid-catalyzed hydrolysis of the N-acetyl group.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, suspend methyl 4-acetamidobenzoate in a 10% aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate of methyl 4-aminobenzoate is collected by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum.

| Parameter | Value |

| Starting Material | Methyl 4-acetamidobenzoate |

| Reagent | 10% Hydrochloric Acid (aq) |

| Reaction Time | 1 - 2 hours |

| Reaction Temperature | Reflux |

| Work-up | Neutralization with NaHCO₃, Filtration |

| Expected Yield | 85 - 95% |

Step 2: Synthesis of Benzocaine (Transesterification)

This procedure details the conversion of methyl 4-aminobenzoate to ethyl 4-aminobenzoate.

Methodology:

-

Dissolve the dried methyl 4-aminobenzoate in an excess of absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Fit the flask with a distillation head to facilitate the removal of the methanol byproduct, driving the equilibrium towards the product.

-

Heat the reaction mixture to a gentle reflux, allowing for the slow distillation of methanol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and neutralize the catalyst with a weak base, such as a 10% sodium carbonate solution.

-

The crude benzocaine will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure benzocaine.

| Parameter | Value |

| Starting Material | Methyl 4-aminobenzoate |

| Reagent | Absolute Ethanol (excess) |

| Catalyst | Concentrated H₂SO₄ or p-TsOH |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | Reflux with distillation |

| Work-up | Neutralization with Na₂CO₃, Filtration, Recrystallization |

| Expected Yield | 70 - 85% |

Workflow and Logical Relationships

The overall workflow for the synthesis is a sequential process where the product of the first step is the reactant for the second.

Conclusion

While not a direct, one-pot synthesis, the conversion of methyl 4-acetamidobenzoate to benzocaine is a chemically sound and feasible process. The deacetylation followed by transesterification offers a clear pathway for researchers to utilize this precursor in the synthesis of this widely used local anesthetic. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the planning and execution of this synthetic route. Further optimization of reaction conditions could potentially lead to improved yields and reduced reaction times.

Biological activity of substituted acetamidobenzoate derivatives.

An In-depth Technical Guide on the Biological Activity of Substituted Acetamidobenzoate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Substituted acetamidobenzoate derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their structural framework, featuring an acetamido group and a benzoate moiety, allows for extensive chemical modification, leading to the development of potent agents with antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. It includes detailed experimental protocols, quantitative activity data, and visual diagrams of key pathways and workflows to support further research and drug development efforts in this promising area of medicinal chemistry.

Introduction

The acetamidobenzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The parent compound, 4-acetamidobenzoic acid, is a metabolite of the essential nutrient para-aminobenzoic acid (PABA)[1]. The ability to readily introduce various substituents onto the aromatic ring and modify the carboxyl and acetamido groups has enabled the exploration of a vast chemical space. This has led to the discovery of derivatives with significant therapeutic potential, including activities as enzyme inhibitors, anticancer agents, and antimicrobial compounds[2][3][4]. This technical guide consolidates key findings, presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate a deeper understanding and further investigation of these compounds.

Synthesis of Substituted Acetamidobenzoate Derivatives

The synthesis of substituted acetamidobenzoate derivatives typically involves a multi-step process starting from commercially available aminobenzoic acids. A common route involves the protection of the amino group via acetylation, followed by further functionalization.

General Synthesis Protocol

A representative synthetic pathway often begins with the acetylation of an aminobenzoic acid, followed by nitration, reduction of the nitro group to an amine, and subsequent reaction to form a Schiff base.[2]

Step 1: Acetylation of 4-Aminobenzoic Acid

-

Dissolve p-aminobenzoic acid (PABA) in a suitable solvent such as acetic anhydride.

-

Heat the mixture to reflux to facilitate the acetylation of the amino group.

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the acetyl derivative.

-

Filter the resulting solid and recrystallize from a solvent like ethanol to yield 4-acetamidobenzoic acid.[2]

Step 2: Nitration of 4-Acetamidobenzoic Acid

-

Dissolve the 4-acetamidobenzoic acid obtained in the previous step in nitric acid.

-

Carefully add sulfuric acid dropwise while maintaining a low temperature to control the exothermic reaction.

-

Stir the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto ice to precipitate the nitrated product, 4-acetamido-3-nitrobenzoic acid.[2]

Step 3: Reduction of the Nitro Group

-

Suspend the nitrated compound in a solvent like ethanol.

-

Add a reducing agent, such as stannous chloride (SnCl₂) and concentrated HCl.

-

Reflux the mixture until the reduction of the nitro group to an amino group is complete.

-

Neutralize the solution to precipitate the product, 4-acetamido-3-aminobenzoic acid.[2]

Step 4: Synthesis of Schiff Base Derivatives

-

Dissolve the 4-acetamido-3-aminobenzoic acid in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Add the desired substituted aldehyde to the solution.

-

Reflux the mixture for several hours to form the imine (Schiff base) linkage.

-

Cool the reaction mixture to allow the final substituted acetamidobenzoate derivative to crystallize.[2]

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[2]

References

- 1. 4-Acetamidobenzoate | C9H8NO3- | CID 6918889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Purification of Methyl 4-acetamidobenzoate via Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-acetamidobenzoate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its purity is paramount for achieving reliable and reproducible results in subsequent reactions and biological assays. Column chromatography is a highly effective and widely used technique for the purification of this compound from crude reaction mixtures, offering excellent separation of the target molecule from impurities and unreacted starting materials.

This document provides a detailed protocol for the purification of Methyl 4-acetamidobenzoate using normal-phase column chromatography.

Principle of Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[1] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase (eluent).[2] Compounds in the mixture are adsorbed onto the stationary phase and then eluted by the mobile phase flowing through the column.

The separation is based on polarity:

-

More polar compounds interact more strongly with the polar stationary phase and therefore move down the column more slowly.

-

Less polar compounds have a weaker interaction with the stationary phase, spend more time in the mobile phase, and thus travel down the column more quickly.[1]

By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column, allowing for their separation and collection in distinct fractions.[2]

Experimental Protocols

This section details the step-by-step methodology for the purification of Methyl 4-acetamidobenzoate.

2.1. Materials and Reagents

The following table summarizes the necessary materials and reagents for the procedure.

| Item | Specification | Purpose |

| Crude Methyl 4-acetamidobenzoate | From synthesis reaction | Sample to be purified |

| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase |

| Hexane (or Petroleum Ether) | ACS Grade or higher | Non-polar component of the Mobile Phase |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | Polar component of the Mobile Phase |

| Dichloromethane (DCM) | ACS Grade or higher | Solvent for sample loading |

| Glass Chromatography Column | 40-60 cm length, 2-4 cm diameter, with stopcock | Apparatus for separation |

| TLC Plates | Silica gel 60 F254 | Monitoring separation |

| Collection Vessels | Test tubes or flasks | Fraction collection |

| Cotton or Glass Wool | - | To plug the bottom of the column |

| Sand | Washed, sea sand | Protective layers for the stationary phase |

| Rotary Evaporator | - | Solvent removal post-purification[2] |

2.2. Preliminary Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. This allows for the effective separation of the desired product from impurities.

-

Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.[2] Also spot available standards of starting materials if possible.

-

Development: Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1 v/v).[3]

-

Visualization: Visualize the spots under a UV lamp at 254 nm.

-

Selection: Choose a solvent system where the desired product has an Rf (retention factor) value of approximately 0.25-0.35, and is well-separated from other spots. The initial eluent for the column should be less polar than this optimal TLC solvent.

2.3. Column Preparation (Slurry Packing)

-

Setup: Securely clamp the glass column in a vertical position. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a thin layer (approx. 1 cm) of sand over the plug.

-

Slurry Preparation: In a beaker, create a slurry of silica gel with a non-polar solvent (e.g., hexane). The amount of silica gel should be 50-100 times the weight of the crude sample.

-

Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.[4]

-

Equilibration: Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top. Wash the column with 2-3 column volumes of the initial, least polar eluent (e.g., 10% EtOAc in hexane) until the packed bed is stable and equilibrated.[4] Crucially, do not let the solvent level drop below the top layer of sand.

2.4. Sample Loading

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (like DCM). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder onto the top layer of sand in the column.

-

Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluting solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica without disturbing the surface.

2.5. Elution and Fraction Collection

-

Initial Elution: Carefully add the initial, non-polar eluent to the column.[2]

-

Gradient Elution: Begin collecting fractions. Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[2] A typical gradient might be:

-

10% EtOAc in Hexane (2 column volumes)

-

20% EtOAc in Hexane (3-4 column volumes)

-

30-50% EtOAc in Hexane (until the product has eluted)

-

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

2.6. Monitoring Fractions

-

Use TLC to analyze the collected fractions. Spot a small amount from every few tubes onto a single TLC plate.

-

Develop the TLC plate using the solvent system that gave good separation in the preliminary analysis.

-

Identify the fractions containing the pure product (single spot at the correct Rf value).

2.7. Isolation of Purified Product

-

Combine the fractions that contain the pure Methyl 4-acetamidobenzoate.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.[2]

-

Determine the weight and calculate the percentage yield.

Data Presentation

Table 1: Recommended Column Chromatography Parameters

| Parameter | Recommendation | Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |

| Mobile Phase System | Hexane/Ethyl Acetate Gradient | Start with low polarity (e.g., 10% EtOAc) and increase gradually.[2][3] |

| Column Dimensions | 40 cm x 2.5 cm (for 1-2 g of crude product) | Adjust based on the scale of the purification. |

| Sample Loading | Dry loading adsorbed onto silica | Provides better resolution than wet loading. |

| Monitoring | TLC with UV visualization (254 nm) | Essential for identifying product-containing fractions. |

Table 2: Example TLC Analysis of Collected Fractions

| Fraction # | Spot(s) Observed (Rf value) | Interpretation |

| 1-5 | No spots under UV | Eluent only |

| 6-10 | Spot at Rf = 0.8 | Non-polar impurity |

| 11-15 | Faint spots at Rf = 0.8 & 0.4 | Transition fractions, mixed impurity and product |

| 16-25 | Single spot at Rf = 0.4 | Pure Methyl 4-acetamidobenzoate |

| 26-30 | Spot at Rf = 0.4 & 0.1 | Transition fractions, mixed product and impurity |

| 31-35 | Spot at Rf = 0.1 | Highly polar impurity |

Table 3: Characterization of Purified Methyl 4-acetamidobenzoate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [5] |

| Molecular Weight | 193.20 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | ~110-113 °C | [6] |

| IUPAC Name | methyl 4-acetamidobenzoate | [5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification protocol.

Caption: Workflow for the purification of Methyl 4-acetamidobenzoate.

References

- 1. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Application Notes and Protocols for the Use of Methyl 4-acetamidobenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 4-acetamidobenzoate as a versatile building block in the synthesis of medicinally relevant compounds. This document includes detailed experimental protocols for key transformations and highlights its application in the synthesis of a known soluble epoxide hydrolase (sEH) inhibitor.

Introduction

Methyl 4-acetamidobenzoate is a readily available and cost-effective starting material with two key functional groups amenable to chemical modification: a methyl ester and an acetamido group. The methyl ester can be hydrolyzed to a carboxylic acid, which is a key functional group for forming amide bonds, a common linkage in many drug molecules. The acetamido group can be hydrolyzed to a primary amine, which can then be further functionalized. This dual functionality makes Methyl 4-acetamidobenzoate a valuable scaffold for the synthesis of a variety of bioactive molecules.

Application Example: Synthesis of 4-(Benzoylamino)benzoic Acid, a Soluble Epoxide Hydrolase (sEH) Inhibitor

A key application of Methyl 4-acetamidobenzoate is in the synthesis of 4-(benzoylamino)benzoic acid, a known inhibitor of soluble epoxide hydrolase (sEH). sEH is a therapeutic target for various cardiovascular and inflammatory diseases. The synthesis involves a two-step process: hydrolysis of the methyl ester and the acetamido group, followed by N-benzoylation of the resulting 4-aminobenzoic acid.

Signaling Pathway of sEH Inhibition

Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the levels of EETs, which can then exert their beneficial effects.

Figure 1. Simplified signaling pathway of sEH inhibition.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 4-acetamidobenzoate to 4-Aminobenzoic Acid

This protocol describes the hydrolysis of both the methyl ester and the acetamido group of Methyl 4-acetamidobenzoate to yield 4-aminobenzoic acid.

Materials:

-

Methyl 4-acetamidobenzoate

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Methanol (MeOH) or Ethanol (EtOH)

-

1 N Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of Methyl 4-acetamidobenzoate (1 equivalent) in methanol or ethanol (10 volumes), add 10% aqueous NaOH solution (2 volumes).

-

Stir the reaction mixture at room temperature for 16 hours. If the reaction has not proceeded to completion (monitored by TLC), heat the mixture to 60°C.

-

Concentrate the reaction mixture under reduced pressure to remove the alcohol.

-

Dilute the residue with water (10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3 using 1 N HCl.

-

Extract the acidified aqueous layer with dichloromethane (2 x 5 volumes).

-

Combine the organic layers, wash with water (10 volumes) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminobenzoic acid.

Protocol 2: N-Benzoylation of 4-Aminobenzoic Acid

This protocol details the synthesis of 4-(benzoylamino)benzoic acid from 4-aminobenzoic acid using benzoyl chloride.

Materials:

-

4-Aminobenzoic acid

-

Benzoyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

Procedure:

-

In a dry reaction flask, suspend 4-aminobenzoic acid (1.68 mmol) and anhydrous sodium carbonate (1.68 mmol) in dry THF.

-

To this stirred suspension, add benzoyl chloride (1.68 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Acidify the mixture with 1 N HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4-(benzoylamino)benzoic acid.

Experimental Workflow

The overall synthetic workflow from Methyl 4-acetamidobenzoate to the sEH inhibitor 4-(benzoylamino)benzoic acid is depicted below.

References

Application of Methyl 4-acetamidobenzoate in the Synthesis of Azo Dyes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo dyes represent a significant and versatile class of organic compounds, characterized by the presence of a nitrogen-nitrogen double bond (azo group) that connects aromatic rings. These chromophoric systems are responsible for their vibrant colors, leading to their widespread use in the textile, printing, and food industries. In the realm of medicinal chemistry and drug development, azo compounds are of growing interest due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using Methyl 4-acetamidobenzoate as a key starting material. The protocols are based on established methods of diazotization of primary aromatic amines and subsequent azo coupling reactions.

Principle of Synthesis

The synthesis of azo dyes from Methyl 4-acetamidobenzoate is a two-step process:

-

Diazotization: The primary aromatic amine, in this case, the amino group derived from the hydrolysis of the acetamido group of Methyl 4-acetamidobenzoate, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite.

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, and anilines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye.

Experimental Protocols

The following protocols describe the synthesis of a representative azo dye using Methyl 4-acetamidobenzoate as the precursor.

Protocol 1: Hydrolysis of Methyl 4-acetamidobenzoate to Methyl 4-aminobenzoate

Materials and Reagents:

-

Methyl 4-acetamidobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend Methyl 4-acetamidobenzoate in a solution of concentrated hydrochloric acid and water.

-

Heat the mixture under reflux for approximately 1 hour to effect hydrolysis of the acetamido group.

-

After cooling, neutralize the reaction mixture with a sodium hydroxide solution to precipitate the Methyl 4-aminobenzoate.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

-

The purity of the resulting Methyl 4-aminobenzoate can be checked by its melting point.

Protocol 2: Diazotization of Methyl 4-aminobenzoate

Materials and Reagents:

-

Methyl 4-aminobenzoate (prepared in Protocol 1)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

Dissolve a specific molar equivalent of Methyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water in a beaker.[1]

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5 °C.[1][2]

-

Continue stirring the mixture for an additional 15-20 minutes in the ice bath to ensure complete diazotization. The resulting solution is the diazonium salt solution, which should be used immediately in the next step.

Protocol 3: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

Materials and Reagents:

-

Diazonium salt solution (from Protocol 2)

-

2-Naphthol (or other suitable coupling component)

-

Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Ice

Procedure:

-

In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in a dilute sodium hydroxide solution.[1]

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[1]

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

-

Collect the precipitated azo dye by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts and byproducts.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

The following table summarizes representative data for azo dyes synthesized from derivatives of aminobenzoic acid, illustrating the expected outcomes.

| Diazo Component Precursor | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) | λmax (nm) |

| Methyl 4-aminobenzoate | 2-Naphthol | Red | ~85 | 210-212 | 482 |

| 3-Amino-4-methylbenzoic acid | Resorcinol | - | 82 | 262-264 | 485 |

| p-Aminobenzoic acid | Methyl acetoacetate | Yellow | - | - | 365 |

Mandatory Visualizations

Reaction Scheme: Synthesis of an Azo Dye from Methyl 4-acetamidobenzoate

Experimental Workflow

References

Application Notes and Protocols: Methyl 4-acetamidobenzoate as a Protecting Group for Amines in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic chemistry and peptide synthesis. Methyl 4-acetamidobenzoate is not a conventional protecting group for amines in peptide synthesis; therefore, the described methodologies are hypothetical and would require optimization and validation in a laboratory setting.

Application Notes

The selection of an appropriate protecting group is crucial for the successful synthesis of peptides.[1][2] Ideally, a protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions that do not affect the peptide backbone or other protecting groups.[1] This document outlines the potential application of methyl 4-acetamidobenzoate as a novel, hypothetical protecting group for the α-amino function of amino acids in peptide synthesis.

The proposed protecting group, termed 'Ac-p-Mb' (Acetamido-para-Methoxycarbonylbenzyl), offers a unique set of characteristics that could be advantageous in specific synthetic strategies. The stability of the acetamido group and the potential for a two-stage or enzymatic deprotection strategy could offer a new dimension of orthogonality in complex peptide synthesis.

Potential Advantages:

-

Stability: The acetamido group is generally stable to both acidic and basic conditions commonly used for the removal of Boc and Fmoc protecting groups, respectively. This could allow for its use in orthogonal protection schemes.

-

Unique Deprotection Pathway: The deprotection would likely proceed in two distinct steps: hydrolysis of the methyl ester followed by cleavage of the acetamido group. This dual-step removal could provide an additional layer of selectivity.

-

Potential for Enzymatic Cleavage: The N-acetyl aromatic amine linkage might be susceptible to enzymatic hydrolysis by specific amidohydrolases, offering a very mild and highly selective deprotection method.[3]

Potential Disadvantages:

-

Harsh Deprotection Conditions: Non-enzymatic cleavage of the acetamido group typically requires harsh acidic or basic hydrolysis, which might not be compatible with sensitive peptide sequences.[4]

-

Multi-step Deprotection: A two-step deprotection process adds complexity and may reduce overall yield compared to single-step deprotection methods.

-

Lack of Established Protocols: As this is not a standard protecting group, significant optimization would be required for both the protection and deprotection steps.

Orthogonality:

The Ac-p-Mb group is hypothetically orthogonal to:

-

Boc Group: Stable to the acidic conditions used for Boc removal (e.g., TFA).

-

Fmoc Group: Stable to the basic conditions used for Fmoc removal (e.g., piperidine).

-

Alloc Group: Stable to the palladium-catalyzed conditions used for Alloc removal.

This orthogonality would allow for the selective deprotection of other protecting groups in the presence of the Ac-p-Mb group, enabling the synthesis of complex peptides with multiple functionalization points.

Quantitative Data (Theoretical Comparison)

As there is no available experimental data for the Ac-p-Mb protecting group in peptide synthesis, the following table provides a theoretical comparison with commonly used protecting groups based on general chemical principles.

| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability | Orthogonality |

| Boc | Di-tert-butyl dicarbonate, base | Strong acid (e.g., TFA) | Base, Hydrogenolysis | Fmoc, Cbz, Alloc |

| Fmoc | Fmoc-OSu or Fmoc-Cl, base | Base (e.g., 20% piperidine in DMF) | Acid, Hydrogenolysis | Boc, Cbz, Alloc |

| Cbz (Z) | Benzyl chloroformate, base | Hydrogenolysis (Pd/C, H₂), strong acid | Base | Boc, Fmoc, Alloc |

| Ac-p-Mb (Hypothetical) | Activated 4-acetamidobenzoic acid | 1. Ester Hydrolysis (e.g., LiOH) 2. Amide Hydrolysis (e.g., 6M HCl, heat or enzymatic) | TFA, Piperidine, Pd/C | Boc, Fmoc, Cbz, Alloc |

Experimental Protocols

Synthesis of N-(4-(methoxycarbonyl)acetyl)-L-amino Acid

This protocol describes the protection of an L-amino acid with the Ac-p-Mb group.

Materials:

-

L-amino acid methyl ester hydrochloride

-

4-Acetamidobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of 4-Acetamidobenzoic Acid:

-

In a round-bottom flask, dissolve 4-acetamidobenzoic acid (1.1 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) and stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, suspend the L-amino acid methyl ester hydrochloride (1.0 eq) in DCM and add DIPEA (1.2 eq) to neutralize the salt.

-

Filter the DCU from the activated acid solution and add the filtrate to the amino acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up:

-

Filter off any further DCU precipitate.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-(4-(methoxycarbonyl)acetyl)-L-amino acid methyl ester by column chromatography on silica gel.

-

Peptide Coupling with Ac-p-Mb-Protected Amino Acid

This protocol outlines the use of the Ac-p-Mb-protected amino acid in a standard solid-phase peptide synthesis (SPPS) coupling step.

Materials:

-

Ac-p-Mb-protected L-amino acid

-

Resin-bound peptide with a free N-terminal amine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Activation: In a separate vial, dissolve the Ac-p-Mb-protected L-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and then DMF again.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

Deprotection of the Ac-p-Mb Group

Two potential methods for the deprotection of the Ac-p-Mb group are proposed below.

-

Ester Hydrolysis:

-

Suspend the Ac-p-Mb-protected peptide-resin in a mixture of THF and water (3:1).

-

Add lithium hydroxide (LiOH, 5 eq) and stir at room temperature for 4 hours.

-

Neutralize the mixture with 1 M HCl and wash the resin with water and DMF.

-

-

Amide Hydrolysis:

-

Treat the resin with 6 M HCl at 100 °C for 12-24 hours.

-

Note: These are harsh conditions and may lead to peptide degradation. This method is not recommended for sensitive peptides.

-

-

Ester Hydrolysis:

-

Follow the same procedure as in Method A, step 1 for the selective hydrolysis of the methyl ester.

-

-

Enzymatic Amide Cleavage:

-

Wash the resin with a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Incubate the resin with a solution of a suitable amidohydrolase (e.g., a penicillin G acylase or another enzyme with specificity for N-acetyl aromatic amides) in the same buffer at 37 °C.[5]

-

Monitor the reaction for the release of the free amine using a colorimetric test (e.g., Kaiser test).

-

Once deprotection is complete, wash the resin with buffer, water, and DMF.

-

Visualizations

Signaling Pathways and Workflows

Caption: Protection of an amino acid with the Ac-p-Mb group.

Caption: Workflow for incorporating an Ac-p-Mb protected amino acid in SPPS.

Caption: Proposed two-step deprotection strategy for the Ac-p-Mb group.

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Hydrolysis of Methyl 4-acetamidobenzoate to 4-acetamidobenzoic acid

These application notes provide detailed protocols for the hydrolysis of methyl 4-acetamidobenzoate to 4-acetamidobenzoic acid, a valuable intermediate in the synthesis of various pharmaceuticals. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The hydrolysis of the methyl ester group in methyl 4-acetamidobenzoate yields 4-acetamidobenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed to unmask a carboxylic acid functionality which can then be used in subsequent synthetic steps. 4-Acetamidobenzoic acid itself is a useful building block in medicinal chemistry.[1][2] The hydrolysis can be effectively achieved under either alkaline (saponification) or acidic conditions. The choice of method may depend on the presence of other functional groups in the molecule and the desired reaction scale.

Physicochemical Data

A summary of the key physical and analytical data for the starting material and the product is provided below for easy reference.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Methyl 4-acetamidobenzoate | C₁₀H₁₁NO₃ | 193.20 | 132-135 | White to off-white solid |

| 4-Acetamidobenzoic acid | C₉H₉NO₃ | 179.17 | 259-262 (dec.) | White powder |

Data sourced from publicly available chemical information.[3][4][5]

Table 2: Spectroscopic Data for 4-Acetamidobenzoic acid

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 11.42 (s, 1H), 8.32 (d, J=8.2 Hz, 2H), 7.45 (d, J=7.78 Hz, 2H), 7.12 (s, 1H), 2.04 (s, 3H)[6] |

| IR (KBr, cm⁻¹) | 3337, 1708, 1608, 1592[6] |

Experimental Protocols

Two common methods for the hydrolysis of methyl 4-acetamidobenzoate are detailed below: alkaline hydrolysis (saponification) and acid-catalyzed hydrolysis.

Protocol 1: Alkaline Hydrolysis (Saponification)

This is the more common and often higher-yielding method for the hydrolysis of esters.

Materials:

-

Methyl 4-acetamidobenzoate

-

Methanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-acetamidobenzoate (1 equivalent) in methanol (5-10 mL per gram of ester).

-

Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with distilled water.

-

Wash the aqueous layer with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath.

-

-

Acidification and Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cold aqueous solution with stirring until the pH reaches approximately 2-3. A white precipitate of 4-acetamidobenzoic acid will form.

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

Dry the product in a vacuum oven.

-

The product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary.

-

Expected Yield: 70-90%

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative to alkaline hydrolysis.

Materials:

-

Methyl 4-acetamidobenzoate

-

10% Aqueous Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend methyl 4-acetamidobenzoate (1 equivalent) in 10% aqueous sulfuric acid or hydrochloric acid (5-10 mL per gram of ester).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC. Acid-catalyzed hydrolysis is often slower than saponification and may require several hours to overnight for completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The product, 4-acetamidobenzoic acid, should precipitate out of the solution upon cooling.

-

Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water.

-

-

Purification:

-

Dry the product.

-

Recrystallize from hot water or an ethanol/water mixture for further purification.

-

Expected Yield: 60-80%

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of methyl 4-acetamidobenzoate.

Caption: General workflow for the hydrolysis of methyl 4-acetamidobenzoate.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle concentrated acids and bases with extreme care in a well-ventilated fume hood.

-

The reflux apparatus should be properly clamped and have a water supply for the condenser.

-

Avoid inhaling solvent vapors.

References

- 1. scbt.com [scbt.com]

- 2. 4-Acetamidobenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-Acetamidobenzoic acid | 556-08-1 | FA00388 | Biosynth [biosynth.com]

- 4. 4-乙酰氨基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Acetamidobenzoic acid 98 556-08-1 [sigmaaldrich.com]

- 6. rjptonline.org [rjptonline.org]

Application Notes and Protocols: Derivatization of the Amide Group of Methyl 4-acetamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the amide group of Methyl 4-acetamidobenzoate. The following methods are covered:

-

Hydrolysis: Conversion of the acetamido group to a primary amine.

-

Hofmann Rearrangement: Transformation of the primary amide to a primary amine with one carbon atom less, resulting in a urethane derivative in the presence of an alcohol.

-

N-Alkylation: Introduction of an alkyl group onto the nitrogen atom of the amide.

These derivatization strategies are essential for modifying the physicochemical properties of the parent molecule, which is a crucial step in drug discovery and development for creating new analogues with potentially improved biological activity, solubility, or metabolic stability.

Hydrolysis of the Acetamido Group

Hydrolysis of the acetamido group in Methyl 4-acetamidobenzoate regenerates the primary amino group, yielding Methyl 4-aminobenzoate. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential hydrolysis of the methyl ester group.

Experimental Protocol: Basic Hydrolysis

This protocol describes the saponification of the amide bond using sodium hydroxide.

Materials:

-

Methyl 4-acetamidobenzoate

-

Methanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Methyl 4-acetamidobenzoate (1.0 eq) in methanol.

-

Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-aminobenzoate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 4-acetamidobenzoate | - |

| Product | Methyl 4-aminobenzoate | - |

| Typical Yield | >90% | General knowledge of amide hydrolysis |

| Purity | >98% (by NMR) | General knowledge of amide hydrolysis |

Diagram of Experimental Workflow:

Caption: Workflow for the basic hydrolysis of Methyl 4-acetamidobenzoate.

Hofmann Rearrangement

The Hofmann rearrangement of a primary amide leads to a primary amine with one fewer carbon atom.[1][2] When the reaction is performed in the presence of an alcohol, such as methanol, the intermediate isocyanate is trapped to form a stable carbamate.[3] This modified Hofmann rearrangement is a valuable tool for accessing N-aryl carbamates.

Experimental Protocol: Modified Hofmann Rearrangement

This protocol is adapted from a procedure for the modified Hofmann rearrangement of a similar N-arylacetamide.[4]

Materials:

-

Methyl 4-acetamidobenzoate

-

N-Bromosuccinimide (NBS)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Ethyl acetate (EtOAc)

-

6 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (NaOH)

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer, add Methyl 4-acetamidobenzoate (1.0 eq), N-bromosuccinimide (1.0 eq), and methanol.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq) to the solution.

-

Heat the solution at reflux for 15 minutes.

-

Slowly add an additional aliquot of NBS (1.0 eq).

-

Continue the reaction at reflux for another 30 minutes.

-

Remove the methanol by rotary evaporation.

-

Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution sequentially with 6 N HCl, 1 N NaOH, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by flash column chromatography on silica gel to obtain Methyl 4-(methoxycarbonylamino)benzoate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 4-acetamidobenzoate | - |

| Product | Methyl 4-(methoxycarbonylamino)benzoate | - |

| Typical Yield | 70-80% | [4] |

| Purity | >95% (after chromatography) | [4] |

Diagram of Experimental Workflow:

Caption: Workflow for the modified Hofmann rearrangement.

N-Alkylation of the Amide

N-alkylation of the amide nitrogen in Methyl 4-acetamidobenzoate introduces an alkyl substituent, which can significantly alter the compound's properties. A mild and efficient method for this transformation utilizes potassium phosphate in acetonitrile.

Experimental Protocol: N-Methylation

This protocol describes the methylation of the amide nitrogen using methyl iodide.

Materials:

-

Methyl 4-acetamidobenzoate

-

Potassium phosphate (K₃PO₄), anhydrous

-

Methyl iodide (CH₃I)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

TLC plates

-

Ethyl acetate

-

Hexane

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add Methyl 4-acetamidobenzoate (1.0 eq), anhydrous potassium phosphate (2.0 eq), and acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add methyl iodide (1.5 eq) to the mixture.

-

Heat the reaction to 50 °C and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid and wash with ethyl acetate.

-

Combine the filtrate and washings, and wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford Methyl 4-(N-methylacetamido)benzoate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 4-acetamidobenzoate | - |

| Product | Methyl 4-(N-methylacetamido)benzoate | - |

| Typical Yield | 60-80% | Based on similar reactions |

| Purity | >97% (after chromatography) | Based on similar reactions |

Diagram of Experimental Workflow:

Caption: Workflow for the N-methylation of Methyl 4-acetamidobenzoate.

References

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of Methyl 4-acetamidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetamidobenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. As the demand for these final products grows, the need for a robust and scalable synthesis of this intermediate becomes critical. Transitioning a synthetic route from the laboratory bench to a pilot plant is a crucial step in the drug development process. It serves to bridge the gap between small-scale discovery and large-scale commercial manufacturing.[1][2][3] This phase allows for process optimization, safety analysis, and the generation of sufficient material for further studies, all within a controlled environment that mimics full-scale production.[4][5][6][7]